(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
Description
The compound is a complex spirocyclic molecule featuring a fused indole-pyrrolizine core with a chiral spiro center at the junction of the two heterocyclic systems. Its structure includes a 2-bromophenyl substituent at the 2'-position, a chlorine atom at the 6-position, and a methyl group at the 7-position of the indole moiety. The spiro architecture confers rigidity and three-dimensionality, which are critical for binding to biological targets . The presence of electron-withdrawing groups (e.g., bromine, chlorine) may enhance its bioactivity by influencing electronic properties and binding affinity .
Properties
Molecular Formula |
C23H19BrClN3O3 |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C23H19BrClN3O3/c1-11-14(25)9-8-12-19(11)26-22(31)23(12)18-17(16-7-4-10-27(16)23)20(29)28(21(18)30)15-6-3-2-5-13(15)24/h2-3,5-6,8-9,16-18H,4,7,10H2,1H3,(H,26,31)/t16-,17+,18-,23+/m0/s1 |
InChI Key |
URJKLHVZISVBLJ-DDOIHHOZSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=O)[C@]23[C@H]4[C@@H]([C@H]5N3CCC5)C(=O)N(C4=O)C6=CC=CC=C6Br)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C23C4C(C5N3CCC5)C(=O)N(C4=O)C6=CC=CC=C6Br)Cl |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound features a complex spirocyclic structure that is characteristic of many biologically active molecules. The presence of halogens (bromine and chlorine) and various functional groups suggests potential interactions with biological targets such as enzymes or receptors.
- Receptor Binding : Many spirocyclic compounds exhibit affinity for neurotransmitter receptors (e.g., serotonin, dopamine). The specific configuration of the compound may influence its ability to act as an agonist or antagonist at these sites.
- Enzyme Inhibition : Compounds with similar structures often serve as inhibitors for various enzymes involved in metabolic pathways. This can lead to altered physiological responses.
Biological Assays
To assess the biological activity of such compounds, researchers typically employ:
- In vitro assays : These include cell culture studies to evaluate cytotoxicity and receptor binding affinity.
- In vivo studies : Animal models are used to investigate pharmacokinetics and therapeutic efficacy.
Case Studies
While specific case studies on the compound are not available, related compounds have shown significant biological activities:
- Anticancer Activity : Many indole derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Neuropharmacological Effects : Compounds with similar structures have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Research Findings
- Antitumor Activity : A study on indole derivatives indicated that modifications in the structure could enhance cytotoxicity against specific cancer types.
- Neurotransmitter Modulation : Research has shown that compounds with spirocyclic structures can influence serotonin and dopamine levels, potentially providing therapeutic effects for mood disorders.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrClN₃O₃ |
| Molecular Weight | 396.70 g/mol |
| Solubility | Varies based on solvent |
| Biological Targets | Serotonin receptors, dopamine receptors |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing groups : The target compound’s 2-bromophenyl and 6-Cl substituents likely increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes or receptors compared to phenyl or methoxy-substituted analogs .
- Steric effects : The 7-methyl group in the target compound may improve metabolic stability by shielding reactive sites, a feature absent in simpler analogs .
Physicochemical Properties
- Rigidity: The fused pyrrolizine-indole system reduces conformational flexibility, improving target selectivity compared to non-spiro indole derivatives .
- Solubility : The bromine and chlorine atoms may lower solubility relative to methoxy-substituted spiro compounds, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
